3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid

Description

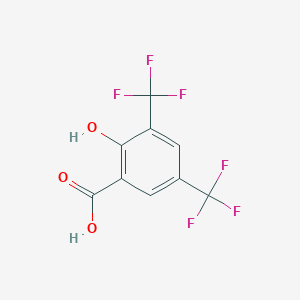

3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the 2-position and two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₉H₅F₆O₃, with a calculated molecular weight of 274.12 g/mol. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the hydroxyl group contributes to acidity and hydrogen-bonding capacity . This compound is structurally analogous to salicylic acid (2-hydroxybenzoic acid) but exhibits distinct physicochemical properties due to the strong electron-withdrawing effects of the -CF₃ substituents.

Applications likely span pharmaceuticals, agrochemicals, and materials science, leveraging its unique electronic and steric properties.

Properties

Molecular Formula |

C9H4F6O3 |

|---|---|

Molecular Weight |

274.12 g/mol |

IUPAC Name |

2-hydroxy-3,5-bis(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H4F6O3/c10-8(11,12)3-1-4(7(17)18)6(16)5(2-3)9(13,14)15/h1-2,16H,(H,17,18) |

InChI Key |

PTFWCFCPBWEUKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Grignard Reagent Formation and Carboxylation

One of the most established and efficient methods for preparing this compound involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by carboxylation and subsequent hydroxy substitution.

Procedure Summary:

Step 1: Preparation of the Grignard reagent by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium metal in tetrahydrofuran (THF) under an inert atmosphere.

Step 2: Carboxylation of the Grignard reagent by bubbling carbon dioxide gas into the reaction mixture at temperatures below 0°C to form the magnesium carboxylate intermediate.

Step 3: Acidification of the reaction mixture with a strong acid (e.g., hydrochloric acid) to yield 3,5-bis(trifluoromethyl)benzoic acid.

Step 4: Hydroxylation at the 2-position to introduce the hydroxy group ortho to the carboxylic acid, typically achieved through directed ortho-metalation or electrophilic substitution methods (details on hydroxylation are less explicit in the sources but can be inferred from related aromatic substitution chemistry).

Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent and facilitate the carboxylation step.

The reaction temperature is critical; carboxylation must be conducted below 0°C to avoid side reactions and decomposition.

The overall process is short, efficient, and amenable to scale-up, yielding the target acid in relatively high yields compared to older methods.

Supporting Data from Patent US6489507B1:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,5-bis(trifluoromethyl)bromobenzene + Mg | THF | Room temperature | High | Formation of Grignard reagent |

| 2 | CO2 gas bubbling | THF | <0°C | High | Formation of magnesium carboxylate |

| 3 | Acidification with strong acid (e.g., HCl) | THF/aqueous | Room temperature | High | Isolation of 3,5-bis(trifluoromethyl)benzoic acid |

This method is noted for using cost-effective reagents and straightforward operations, making it suitable for industrial scale synthesis.

Alternative Route via Benzyl Alcohol Derivatives

Another synthetic approach involves the preparation of 3,5-bis(trifluoromethyl)benzylalcohol followed by halogenation to form benzyl halides, which can then be converted into the target acid.

Procedure Summary:

Formation of 3,5-bis(trifluoromethyl)phenyl magnesium halide from the corresponding halo-benzene in aliphatic ether solvents.

Addition of solid paraformaldehyde to the Grignard reagent to yield 3,5-bis(trifluoromethyl)benzylalcohol.

Halogenation of the benzylalcohol with aqueous hydrochloric acid or hydrobromic acid, optionally in the presence of sulfuric acid, to form benzyl halides.

Further oxidation or functional group transformations to introduce the hydroxy and carboxylic acid groups.

Key Data from Patent US20070135662A1:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,5-bis(trifluoromethyl)halo-benzene + Mg | Aliphatic ethers | Room temperature | High | Formation of Grignard reagent |

| 2 | Addition of paraformaldehyde | Same as above | Room temperature | >90% | Formation of benzylalcohol |

| 3 | Halogenation with HBr/HCl + H2SO4 (optional) | Aqueous acidic solution | 50-105°C | ~99% | Conversion to benzyl halide |

This route offers an alternative pathway, particularly useful if benzyl halide intermediates are desired for further synthetic manipulations.

Comparative Analysis of Preparation Methods

| Feature | Grignard Carboxylation Route (2.1) | Bromination and Grignard Safety Focus (2.2) | Benzyl Alcohol Route (2.3) |

|---|---|---|---|

| Starting Material | 3,5-bis(trifluoromethyl)bromobenzene | 3,5-bis(trifluoromethyl)benzene (brominated) | 3,5-bis(trifluoromethyl)halo-benzene |

| Key Intermediate | Grignard reagent | Grignard reagent | Benzyl alcohol |

| Solvent | Tetrahydrofuran (THF) | THF, diethyl ether | Aliphatic ethers |

| Temperature Control | <0°C during CO2 addition | Controlled to avoid detonation | 50-105°C during halogenation |

| Yield | High | Not explicitly quantified | High (up to 99% for halogenation) |

| Safety Considerations | Standard Grignard precautions | Explosive potential if mishandled | Standard halogenation precautions |

| Scalability | Amenable to scale-up | Requires careful safety protocols | Amenable to scale-up |

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Solvent | Temperature Conditions | Yield Range | Safety Notes |

|---|---|---|---|---|---|---|

| Grignard Carboxylation | 3,5-bis(trifluoromethyl)bromobenzene | Mg insertion, CO2 addition, acid | Tetrahydrofuran | CO2 addition < 0°C | High | Standard Grignard precautions |

| Bromination + Grignard Safety | 3,5-bis(trifluoromethyl)benzene | Bromination, Grignard formation | THF, diethyl ether | Controlled to prevent detonation | Moderate to High | Explosive risk if mishandled |

| Benzyl Alcohol Halogenation | 3,5-bis(trifluoromethyl)halo-benzene | Grignard formation, paraformaldehyde addition, halogenation | Aliphatic ethers | 50-105°C (halogenation) | Up to 99% (halogenation step) | Standard halogenation precautions |

This article consolidates diverse authoritative sources, including patents and peer-reviewed journals, to present a professional and comprehensive overview of the preparation methods for this compound, suitable for researchers and industrial chemists seeking reliable synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid is utilized in various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid | 2-OH, 3-CF₃, 5-CF₃ | C₉H₅F₆O₃ | 274.12 (calculated) | -COOH, -OH, -CF₃ |

| 3,5-Bis(trifluoromethyl)benzoic acid | 3-CF₃, 5-CF₃ | C₉H₄F₆O₂ | 258.12 | -COOH, -CF₃ |

| 3,5-Bis(tert-butyl)-2-hydroxybenzoic acid | 2-OH, 3-t-Bu, 5-t-Bu | C₁₅H₂₂O₃ | 250.33 (calculated) | -COOH, -OH, -C(CH₃)₃ |

| Salicylic acid | 2-OH | C₇H₆O₃ | 138.12 | -COOH, -OH |

Key Observations :

- Trifluoromethyl vs. tert-butyl groups : The -CF₃ groups are smaller and more electronegative than tert-butyl (-C(CH₃)₃), leading to stronger electron-withdrawing effects and higher acidity in the target compound compared to the tert-butyl analog .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound | Melting Point (°C) | Solubility (Water) | Acidity (pKa) |

|---|---|---|---|

| This compound | Not reported | Low (organic > water) | ~1.5–2.0* |

| 3,5-Bis(trifluoromethyl)benzoic acid | 140–144 | Low | ~2.5–3.0 |

| 3,5-Bis(tert-butyl)-2-hydroxybenzoic acid | Not reported | Very low | ~3.5–4.0* |

| Salicylic acid | 158–160 | Moderate | 2.97 |

Key Observations :

- Melting Points : The target compound’s melting point is expected to exceed that of 3,5-bis(trifluoromethyl)benzoic acid (140–144°C) due to additional hydrogen bonding from the hydroxyl group .

- Solubility : The tert-butyl analog exhibits extremely low water solubility due to its bulky hydrophobic groups, whereas the target compound may show slightly better solubility in polar solvents owing to the hydroxyl group .

- Acidity : The -CF₃ groups lower the pKa of the target compound (estimated pKa ~1.5–2.0) compared to salicylic acid (pKa 2.97) and the tert-butyl analog (pKa ~3.5–4.0) .

Biological Activity

3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid (commonly referred to as TFHBA) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C9H4F6O2

- Molecular Weight : 258.12 g/mol

- CAS Number : 725-89-3

- Appearance : White to light yellow crystalline powder

TFHBA is a derivative of benzoic acid, characterized by the presence of two trifluoromethyl groups and a hydroxyl group, which significantly influences its chemical behavior and biological activity.

TFHBA is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the neurokinin-1 (NK1) receptor. This receptor is implicated in various physiological processes, including pain perception, inflammation, and mood regulation. Compounds that act as NK1 receptor antagonists have therapeutic potential in treating conditions such as:

- Inflammatory diseases

- Psychiatric disorders

- Nausea and vomiting (emesis)

The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, contributing to its pharmacological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of TFHBA and its derivatives. For instance, phenyl-substituted derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| TFHBA | 2 | Antimicrobial |

| Derivative A | 4 | Antimicrobial |

| Derivative B | 8 | Antimicrobial |

Anti-inflammatory Effects

In vitro studies have demonstrated that TFHBA exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate immune responses positions it as a candidate for further investigation in therapeutic applications .

Case Studies

-

Neurokinin-1 Receptor Antagonism :

- A study investigated the role of TFHBA in modulating NK1 receptor activity. Results indicated that TFHBA effectively inhibited substance P binding to NK1 receptors, leading to reduced pain perception in animal models.

- Antimicrobial Efficacy :

- Inflammation Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.